
4-Bromo-5-(chlorosulfonyl)-2-fluorobenzoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-5-(chlorosulfonyl)-2-fluorobenzoyl chloride is a chemical compound with the molecular formula C7H2BrClFO2S It is a derivative of benzoyl chloride, featuring bromine, chlorine, fluorine, and sulfonyl chloride functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-(chlorosulfonyl)-2-fluorobenzoyl chloride typically involves multiple steps, starting from commercially available precursors. One common method includes the following steps:
Fluorination: The substitution of a hydrogen atom with a fluorine atom.
Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring safety protocols, and implementing cost-effective measures. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
化学反応の分析
Types of Reactions
4-Bromo-5-(chlorosulfonyl)-2-fluorobenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The replacement of one functional group with another.
Oxidation Reactions: The increase in the oxidation state of the compound.
Reduction Reactions: The decrease in the oxidation state of the compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. Reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amides, while oxidation reactions can produce sulfonic acids.
科学的研究の応用
4-Bromo-5-(chlorosulfonyl)-2-fluorobenzoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological pathways and mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4-Bromo-5-(chlorosulfonyl)-2-fluorobenzoyl chloride involves its reactivity with various nucleophiles and electrophiles. The presence of multiple functional groups allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
類似化合物との比較
Similar Compounds
4-Bromo-5-nitrophthalonitrile: Similar in structure but contains a nitro group instead of a chlorosulfonyl group.
4-Bromo-2-chloroaniline: Contains an aniline group instead of a benzoyl chloride group.
4-Bromo-5-chloro-2-fluorobenzenesulfonyl chloride: Similar but lacks the benzoyl chloride group.
Uniqueness
4-Bromo-5-(chlorosulfonyl)-2-fluorobenzoyl chloride is unique due to the combination of bromine, chlorine, fluorine, and sulfonyl chloride functional groups in a single molecule. This unique combination imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes.
特性
分子式 |
C7H2BrCl2FO3S |
|---|---|
分子量 |
335.96 g/mol |
IUPAC名 |
4-bromo-5-chlorosulfonyl-2-fluorobenzoyl chloride |
InChI |
InChI=1S/C7H2BrCl2FO3S/c8-4-2-5(11)3(7(9)12)1-6(4)15(10,13)14/h1-2H |
InChIキー |
ZYAHNQDTAHFZQY-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC(=C1S(=O)(=O)Cl)Br)F)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


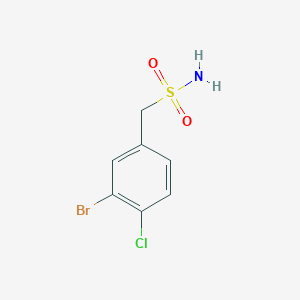

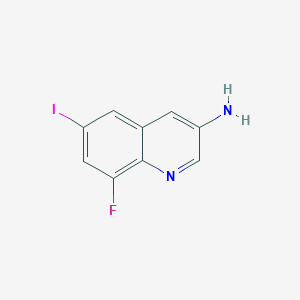
![N-[(Azepan-3-yl)methyl]-2-methylpropanamide](/img/structure/B13196983.png)

![methyl (2R,3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(2-nitrophenyl)propanoate](/img/structure/B13196997.png)
![3-[3-(Dimethylamino)-2-hydroxypropyl]oxane-3-carbonitrile](/img/structure/B13196999.png)
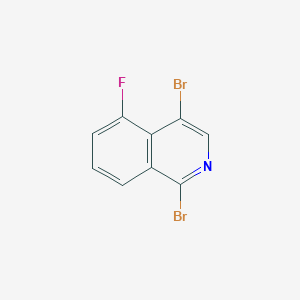

![Benzyl[(4,5-dimethylthiophen-3-yl)methyl]amine](/img/structure/B13197013.png)
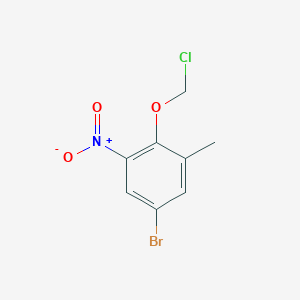

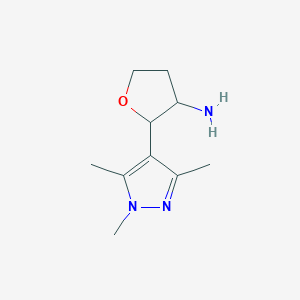
![2-[2-(Bromodifluoromethyl)-1H-indol-3-yl]ethan-1-amine](/img/structure/B13197037.png)
